molecular formula C11H12BrNO B7946937 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone

Cat. No.: B7946937
M. Wt: 254.12 g/mol
InChI Key: DECFPYDKGZGGPK-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is an organic compound that features an azetidine ring attached to a 4-bromophenyl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone typically involves the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromobenzoyl chloride+azetidinetriethylamineThis compound\text{4-bromobenzoyl chloride} + \text{azetidine} \xrightarrow{\text{triethylamine}} \text{this compound} 4-bromobenzoyl chloride+azetidinetriethylamine​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

    Reduction: Formation of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-1-yl)-2-phenylethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(Pyrrolidin-1-yl)-2-(4-bromophenyl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring, which can influence its chemical properties and interactions.

    1-(Azetidin-1-yl)-2-(4-chlorophenyl)ethanone: Substitutes the bromine atom with chlorine, potentially altering its reactivity and biological effects.

Uniqueness

1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is unique due to the presence of both the azetidine ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-2-9(3-5-10)8-11(14)13-6-1-7-13/h2-5H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECFPYDKGZGGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (4-bromophenyl)acetic acid (1 g, 4.65 mmol), azetidine hydrochloride (481 mg, 5.12 mmol), HATU (1.95 g, 5.12 mmol) and NMM (1.03 g, 10.23 mmol) in DMF (30 mL) was stirred at room temperature for 16 hours. The reaction mixture was diluted with EtOAc and washed with 1N HCl (15 mL×2) and 1M aqueous K2CO3 (15 mL×2). The organic phase was washed with brine, dried over sodium sulfate and concentrated in vacuo to give 1-(azetidin-1-yl)-2-(4-bromophenyl)ethanone (1.37 g) as a solid which was used directly in the next step without purification. 1H NMR (400 MHz, CD3OD) δ 7.47 (d, 2H), 7.197 (d, 2H), 4.26 (t, 2H), 4.01 (t, 2H), δ 3.45 (s, 2H), δ 2.30 (p, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
481 mg
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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